The compound 4-(2-(Propylamino)ethyl)indolin-2-one and its derivatives have garnered significant interest in the field of medicinal chemistry due to their potential as therapeutic agents. These compounds have been explored for their roles as dopaminergic agonists and tyrosine kinase inhibitors, which are critical in the treatment of various diseases, including Parkinson's disease and certain types of cancer1 2 3 4.
The dopaminergic agonist properties of these compounds have been demonstrated through in vitro and in vivo studies. Specifically, 4-[2-(Di-n-propylamino)ethyl]-7-hydroxy-2(3H)-indolone, a closely related compound, has shown high potency in stimulating peripheral prejunctional dopamine receptors in the field-stimulated isolated perfused rabbit ear artery, indicating its potential for therapeutic use in dopaminergic pathways1. Additionally, the synthesis of 6-Hydroxy-4-[2-(di-n-propylamino)ethyl]indole, a metabolite of 4-[2-(di-n-propylamino)ethyl]indole, has shown significant dopaminergic actions, with rapid onset of pharmacological effects in animal models3.
On the other hand, 3-substituted indolin-2-ones have been identified as selective tyrosine kinase inhibitors. These compounds have been found to inhibit the autophosphorylation of receptor tyrosine kinases (RTKs) at submicromolar levels, with selectivity towards specific RTKs such as VEGF (Flk-1), EGF, Her-2, and PDGF. This selectivity is attributed to the binding of these compounds in the ATP binding pocket of RTKs, which is crucial for the development of targeted therapies for diseases where RTKs are implicated2.
The applications of 4-(2-(Propylamino)ethyl)indolin-2-one derivatives span across various fields of medicine due to their pharmacological properties. In the field of neurology, these compounds, particularly those with dopaminergic agonist activity, are instrumental in the treatment of Parkinson's disease and restless legs syndrome. Ropinirole, a drug derived from a similar intermediate, 4-(2-hydroxyethyl)indolin-2-one, exemplifies the clinical relevance of these compounds in managing neurodegenerative conditions4.
In oncology, the ability of 3-substituted indolin-2-ones to selectively inhibit RTKs presents a promising avenue for the development of cancer therapeutics. By targeting specific RTKs involved in cancer cell proliferation and survival, these compounds offer a pathway to more personalized and effective cancer treatments. The structure-activity relationship analysis of these inhibitors supports their use as chemical leads for the development of RTK-specific drugs, which could have broad applications in treating human diseases where RTKs play a pivotal role2.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.:
CAS No.: